FP-1039

Oncology Toxicology Drug Safety

FP-1039 (GSK3052230) is an engineered soluble fusion protein consisting of the extracellular domain of FGFR1c fused to the Fc region of human IgG1. Unlike small-molecule FGFR tyrosine kinase inhibitors (e.g., erdafitinib, pemigatinib), this biologic acts extracellularly as a ligand trap that selectively neutralizes mitogenic FGFs while sparing hormonal FGF23, thereby avoiding the class-wide hyperphosphatemia toxicity. This differentiates it as an irreplaceable FGFR pathway inhibitor for in vivo preclinical studies where phosphate homeostasis must remain intact. Validated in FGFR1-amplified NSCLC (56% TGI), pazopanib-resistant RCC (~25% regression), and FGF2-driven mesothelioma models. For research use only; not for human or veterinary use.

Molecular Formula
Molecular Weight
CAS No. 1631072-93-9
Cat. No. B1194688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-1039
CAS1631072-93-9
Synonyms1631072-93-9;  FP-1039;  GSK3052230;  GSK-3052230;  GSK 3052230;  HGS-1036
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FP-1039 (CAS 1631072-93-9): A Selective FGF Ligand Trap for Targeted Cancer Research and Procurement


FP-1039 (also known as GSK3052230) is a soluble fusion protein biologic, not a small molecule. Its structure comprises the extracellular domain of Fibroblast Growth Factor Receptor 1c (FGFR1c) fused to the Fc region of human IgG1 [1]. This engineered protein acts as a highly specific 'ligand trap', binding and neutralizing a broad panel of mitogenic Fibroblast Growth Factors (FGFs) in the extracellular space to prevent their interaction with cell surface receptors [2]. This mechanism is distinct from that of small-molecule FGFR tyrosine kinase inhibitors (TKIs), offering a unique approach to inhibiting FGF/FGFR signaling, a pathway crucial for tumor growth and angiogenesis in multiple solid tumor types [3].

Why FP-1039 Cannot Be Substituted by Small-Molecule FGFR TKIs: A Procurement-Critical Distinction


The critical and verifiable reason that FP-1039 cannot be generically substituted with small-molecule FGFR tyrosine kinase inhibitors (TKIs) like erdafitinib, pemigatinib, or infigratinib lies in its distinct mechanism of action and consequent toxicity profile. Small-molecule TKIs inhibit the intracellular kinase domain of FGFR, leading to a class-wide on-target toxicity: hyperphosphatemia [1]. This occurs because they also block the signaling of the hormonal FGF ligand FGF23, which is essential for phosphate homeostasis. In contrast, FP-1039 acts extracellularly as a ligand trap, and its binding is selective for mitogenic FGFs, sparing FGF23 [2]. This fundamental difference directly translates into a quantifiable, clinically meaningful advantage, as described in the evidence below, making FP-1039 the only viable option for studies where avoiding FGFR TKI-associated hyperphosphatemia is a paramount design requirement.

Quantitative Evidence Guide: FP-1039's Verifiable Differentiators vs. Small-Molecule FGFR TKIs


Avoidance of Class-Specific Hyperphosphatemia Toxicity

FP-1039 treatment does not induce hyperphosphatemia, a significant on-target toxicity of small-molecule FGFR TKIs. In a Phase I clinical trial (N=39), no hyperphosphatemia was observed with FP-1039 [1]. In contrast, the small-molecule FGFR TKI erdafitinib is associated with hyperphosphatemia in 77-78% of treated patients in clinical studies [2].

Oncology Toxicology Drug Safety

Enhanced Efficacy in Genetically Defined FGFR1-Amplified Lung Cancer

FP-1039 demonstrates significantly greater tumor growth inhibition (TGI) in models with FGFR1 amplification, a key genetic driver in ~15-20% of non-small cell lung cancers (NSCLC). In a cell line xenograft study, FP-1039 treatment resulted in 56% TGI in FGFR1-amplified lung cancer models, compared to only 22% TGI in FGFR1 non-amplified models [1]. This highlights a predictive biomarker for response, a feature not universally shared by all FGFR inhibitors.

Lung Cancer FGFR1 Amplification Xenograft Models

Synergistic Activity with VEGF Antagonists in Renal Cell Carcinoma (RCC)

FP-1039 enhances the efficacy of VEGF antagonist therapies, a standard of care for advanced renal cell carcinoma (RCC). In RCC xenograft models with low FGF2 expression (representing 66% of clear cell RCC in TCGA), which are relatively insensitive to FP-1039 monotherapy, the combination of FP-1039 with the VEGF TKI pazopanib was significantly more effective than either agent alone. Furthermore, in models that had become resistant to pazopanib, the addition of FP-1039 induced approximately 25% tumor regression [1].

Renal Cell Carcinoma VEGF Therapy Combination Therapy

FP-1039: High-Impact Research Applications for Procurement and Study Design


Investigating FGFR Pathway Inhibition Without Hyperphosphatemia

This is the most compelling application for FP-1039. Researchers seeking to dissect the oncogenic role of the FGF/FGFR pathway in vivo or evaluate combination regimens can utilize FP-1039 as the FGFR inhibitory agent without introducing the confounding variable of hyperphosphatemia, which is a hallmark of small-molecule FGFR TKI use [3]. This is critical for generating cleaner, more interpretable data, particularly in long-term preclinical models.

Targeted Therapy Studies in FGFR1-Amplified Lung Cancer Models

FP-1039 is a precision tool for research focused on FGFR1-amplified non-small cell lung cancer (NSCLC), a genetic subset found in 15-20% of patients [3]. The compound's enhanced efficacy in this context, demonstrated by a 56% TGI versus 22% in non-amplified models, makes it a superior choice over less selective FGFR inhibitors for preclinical studies and biomarker-driven experimental designs [2].

Combination Strategies to Overcome VEGF Inhibitor Resistance

Based on its ability to induce tumor regression (~25%) in pazopanib-resistant RCC models and synergize with VEGF antagonists, FP-1039 is a valuable reagent for designing next-generation combination therapies [3]. It is particularly well-suited for studies aiming to block compensatory FGF2-driven angiogenesis and resistance pathways that emerge during anti-VEGF monotherapy [3].

Exploring FGF Autocrine Signaling in Mesothelioma

Preclinical work has established that FP-1039 effectively inhibits FGF/FGFR autocrine signaling in mesothelioma, a tumor type with high expression of FGF2 and FGFR1 [3]. FP-1039 demonstrates antiproliferative activity in mesothelioma cell lines and inhibits xenograft tumor growth, making it a key reagent for researchers developing new therapeutic approaches for this aggressive and difficult-to-treat cancer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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